Cas no 2648927-35-7 ((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid)

(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid structure
2648927-35-7 structure
商品名:(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid
CAS番号:2648927-35-7
MF:C26H32N2O6
メガワット:468.542087554932
CID:6403593
PubChem ID:165545370

(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid
    • 2648927-35-7
    • EN300-1517382
    • (2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
    • インチ: 1S/C26H32N2O6/c1-16(2)12-23(25(30)31)28-24(29)13-17(33-3)14-27-26(32)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22-23H,12-15H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t17?,23-/m1/s1
    • InChIKey: SENWFNDUJVNWIV-IRCUZVAFSA-N
    • ほほえんだ: O(C(NCC(CC(N[C@@H](C(=O)O)CC(C)C)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 468.22603674g/mol
  • どういたいしつりょう: 468.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 677
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 114Ų

(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1517382-0.1g
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1517382-5.0g
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
5g
$9769.0 2023-06-05
Enamine
EN300-1517382-0.25g
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1517382-1000mg
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
1000mg
$3368.0 2023-09-27
Enamine
EN300-1517382-0.5g
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1517382-500mg
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
500mg
$3233.0 2023-09-27
Enamine
EN300-1517382-10.0g
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
10g
$14487.0 2023-06-05
Enamine
EN300-1517382-5000mg
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
5000mg
$9769.0 2023-09-27
Enamine
EN300-1517382-250mg
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
250mg
$3099.0 2023-09-27
Enamine
EN300-1517382-2.5g
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-4-methylpentanoic acid
2648927-35-7
2.5g
$6602.0 2023-06-05

(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid 関連文献

(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acidに関する追加情報

Introduction to (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic Acid (CAS No. 2648927-35-7)

Compound with the chemical identifier CAS No. 2648927-35-7 and the product name (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups within its molecular framework suggests a multifaceted role in biochemical interactions, making it a subject of intense research interest.

The structure of this compound features a chiral center at the (2R) position, which is critical for its pharmacological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility in peptide synthesis and protease inhibition studies. Additionally, the combination of methoxy and amino functionalities provides a rich scaffold for interactions with biological targets, making it a promising candidate for therapeutic intervention.

In recent years, there has been a surge in research focusing on the development of novel bioactive molecules that can modulate disease pathways. The compound (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid has emerged as a key player in this landscape due to its unique structural and functional attributes. Its ability to interact with specific enzymes and receptors has been explored in various preclinical studies, highlighting its potential as an inhibitor or modulator in therapeutic contexts.

One of the most compelling aspects of this compound is its role in enzyme inhibition studies. The Fmoc group, known for its stability and compatibility with peptide coupling reactions, makes it an ideal candidate for designing inhibitors targeting proteases and other enzymes involved in metabolic pathways. Furthermore, the methoxy and amino functionalities contribute to its binding affinity, allowing it to interact effectively with biological targets. This has led to its investigation as a potential therapeutic agent in conditions such as inflammation, cancer, and metabolic disorders.

The pharmacological properties of (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid have been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its efficacy in modulating key signaling pathways associated with various diseases. For instance, its ability to inhibit specific proteases has shown promise in reducing inflammation and preventing tissue damage. Additionally, its interaction with receptors involved in pain perception has made it a candidate for developing novel analgesics.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) has facilitated the efficient production of this complex molecule. This synthetic approach not only ensures scalability but also allows for modifications to the molecular structure, enabling the development of derivatives with enhanced pharmacological properties.

In conclusion, the compound (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-4-methylpentanoic acid (CAS No. 2648927-35-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a versatile tool for drug discovery and development. With ongoing research exploring its potential applications in various therapeutic areas, this compound is poised to play a crucial role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.